Zinc-Copper couple

Übersicht

Beschreibung

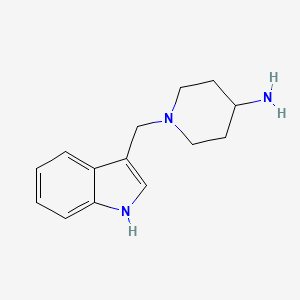

The Zinc-Copper couple is an alloy of zinc and copper, widely used as a reagent in organic synthesis. This compound gained prominence after the Simmons-Smith cyclopropanation reaction, which was first reported in 1959. The this compound serves as an activated source of zinc, essential for forming organozinc reagents.

Synthetic Routes and Reaction Conditions:

Preparation from Zinc Powder and Copper Sulfate Solution: The couple is typically prepared by reacting zinc powder with a copper sulfate solution. The resulting alloy is then washed and dried to obtain the desired composition.

Preparation from Zinc and Copper Metals: Another method involves directly mixing zinc and copper metals in specific proportions, usually with zinc content greater than 90%.

Industrial Production Methods:

Batch Production: In industrial settings, the this compound is often produced in batches to ensure consistency in composition and quality.

Slurry Preparation: The alloy is frequently prepared as a darkly-colored powder and slurried in an ethereal solvent before use.

Types of Reactions:

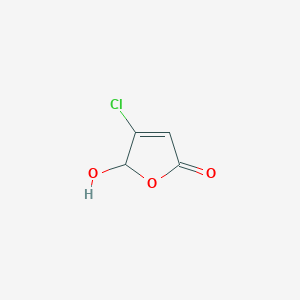

Cyclopropanation: The this compound is widely used in the Simmons-Smith cyclopropanation reaction, where it facilitates the formation of cyclopropanes from alkenes.

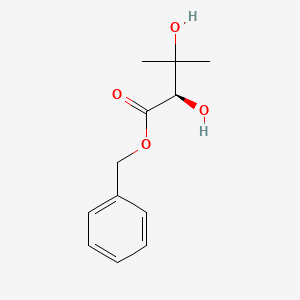

Reformatsky Reaction: This reaction involves the coupling of alpha-halo esters with aldehydes or ketones to form beta-hydroxy esters.

Reduction Reactions: The couple is also employed in the selective reduction of alkynes to cis-alkenes.

Common Reagents and Conditions:

Diiodomethane (CH2I2): Used in cyclopropanation reactions.

Ethyl Iodide and Ethyl Bromide: Used in the preparation of diethylzinc.

Major Products Formed:

Cyclopropanes: Formed from alkenes in cyclopropanation reactions.

Beta-Hydroxy Esters: Formed from the Reformatsky reaction.

Wissenschaftliche Forschungsanwendungen

The Zinc-Copper couple has diverse applications in scientific research, including:

Organic Synthesis: It is extensively used in organic synthesis for reactions like cyclopropanation and Reformatsky reactions.

Medicinal Chemistry: The couple is used in the synthesis of pharmaceuticals and bioactive compounds.

Material Science: It is employed in the development of new materials with specific properties.

Cancer Research: Studies have explored the role of zinc and copper in cancer physiology, particularly their interactions and effects on cancer cells.

Wirkmechanismus

The Zinc-Copper couple exerts its effects through the activation of zinc by copper. This activation is crucial for the formation of organozinc reagents, which then participate in various organic reactions. The molecular targets and pathways involved include the formation of organozinc intermediates and their subsequent reactions with alkenes or alkynes.

Vergleich Mit ähnlichen Verbindungen

Zinc-Silver Couple: Often used in similar reactions, but with better yields and shorter reaction times.

Diethylzinc (Zn(C2H5)2): Used in various organic synthesis reactions, including the Reformatsky reaction.

Uniqueness:

The Zinc-Copper couple is unique in its ability to activate zinc efficiently, making it a preferred reagent in many organic synthesis reactions.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

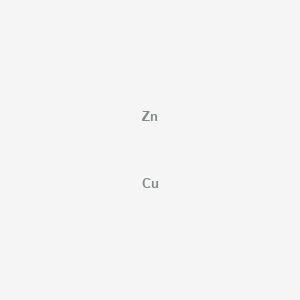

Eigenschaften

CAS-Nummer |

12019-27-1 |

|---|---|

Molekularformel |

CuZn |

Molekulargewicht |

128.9 g/mol |

IUPAC-Name |

copper;zinc |

InChI |

InChI=1S/Cu.Zn |

InChI-Schlüssel |

TVZPLCNGKSPOJA-UHFFFAOYSA-N |

SMILES |

[Cu].[Zn] |

Kanonische SMILES |

[Cu].[Zn] |

Key on ui other cas no. |

12019-27-1 |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)